呋喃-2-甲硫酰胺

描述

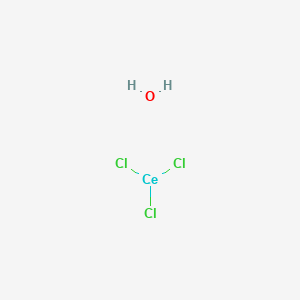

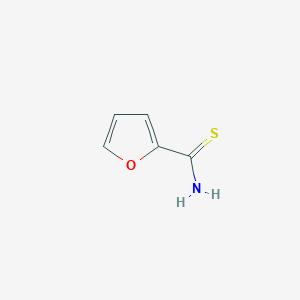

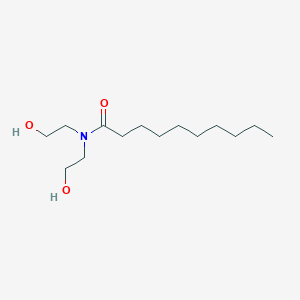

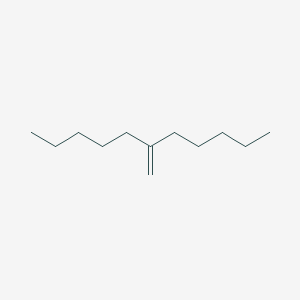

Furan-2-carbothioamide (F2C) is an organic compound belonging to the class of thioamides. It is a colorless solid that is soluble in polar organic solvents. F2C has several potential uses in scientific research and laboratory experiments due to its unique properties. It is used as a reagent to synthesize various compounds and has been found to possess a variety of biochemical and physiological effects.

科学研究应用

抗菌活性

呋喃衍生物,包括呋喃-2-甲硫酰胺,已显示出显著的抗菌活性 . 它们已被用于创造许多创新的抗菌剂来对抗微生物耐药性 . 鉴于目前可用的抗菌药物的无效性导致了微生物耐药性的全球性问题,这一点尤为重要 .

治疗优势

呋喃-2-甲硫酰胺具有多种治疗优势。 据发现,它具有抗溃疡、利尿、肌肉松弛、抗原生动物、抗菌、抗真菌、抗病毒、抗炎、止痛、抗抑郁、抗焦虑、抗帕金森、抗青光眼、降压、抗衰老和抗癌特性 .

制药生产

呋喃-2-甲硫酰胺用于制药生产 . 它独特的特性使其成为创造各种药物的宝贵成分。

树脂生产

除了制药,呋喃-2-甲硫酰胺还用于树脂生产 . 这突出了其在各种工业应用中的多功能性。

农用化学品生产

呋喃-2-甲硫酰胺在农用化学品的生产中起着至关重要的作用 . 这些化学品对于保护作物和提高农业生产力至关重要。

清漆生产

呋喃-2-甲硫酰胺用于清漆生产 . 清漆是一种表面处理剂,可在各种表面上形成坚固耐用的表面。

手性呋喃的合成

安全和危害

Furan-2-carbothioamide is classified as a hazard under the GHS07 category . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

未来方向

While specific future directions for Furan-2-carbothioamide were not found, furan carboxamides have been studied for their potential in various applications. For instance, (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide has been studied as an inhibitor for acid corrosion of mild steel . Another study suggests that furan carboxamides could be promising structures in the development of more potent pharmaceutical agents .

作用机制

Target of Action

Furan-2-carbothioamide is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan derivatives have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

生化分析

Biochemical Properties

Furan derivatives are known for their reactivity, making them valuable in various biochemical reactions

Cellular Effects

The cellular effects of Furan-2-carbothioamide are not well-documented. Furan derivatives have been found to have various effects on cells. For example, some furan derivatives have been found to inhibit the main protease of SARS-CoV-2 , and others have been associated with inflammation and chronic obstructive pulmonary disease .

Molecular Mechanism

Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that the inhibition efficiency of a related compound, (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide, improved with an increase in concentration and decreased with a rise in temperature .

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

属性

IUPAC Name |

furan-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZNHXMJEBIDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380388 | |

| Record name | furan-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17572-09-7 | |

| Record name | furan-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

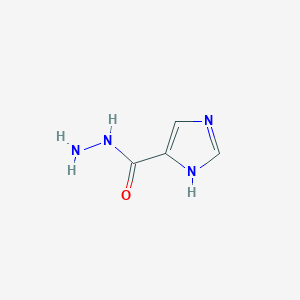

Q1: What is the biological activity of Furan-2-carbothioamide and its derivatives?

A1: Research indicates that Furan-2-carbothioamide derivatives exhibit activity as potassium channel openers (KCOs) []. Specifically, they demonstrate an affinity for the sulfonylurea receptors (SUR), particularly SUR2B, which are involved in regulating potassium channel activity.

Q2: How does the structure of Furan-2-carbothioamide influence its activity as a KCO?

A2: Studies exploring structure-activity relationships (SAR) have revealed that modifications to the Furan-2-carbothioamide scaffold impact its affinity for SUR subtypes []. For instance, introducing bulky alkyl substituents (like tert-butyl) to the thioamide group enhances the affinity towards SUR2B. Conversely, adding a hydroxyl group at the 3-position of the furan ring diminishes the overall affinity. These findings suggest that specific structural features play a crucial role in determining the compound's interaction with potassium channels.

Q3: Are there any other heterocyclic compounds with similar biological activity to Furan-2-carbothioamide?

A3: Yes, research has explored other benzannulated five-membered heterocycles, such as benzothiophene and benzothiazole, as potential KCOs []. While derivatives of these compounds were synthesized and tested, they generally exhibited lower affinity compared to the Furan-2-carbothioamide derivatives. This highlights the unique properties of the furan ring system in this specific biological context.

Q4: Has the dipole moment of Furan-2-carbothioamide been studied, and what insights does it offer?

A4: Yes, the dipole moment of Furan-2-carbothioamide has been measured in benzene solution []. This data, along with measurements from related compounds like thiophen-2-carbothioamide and pyridine-carbothioamides, has been analyzed to understand the conformational preferences of these molecules in solution. This information can be valuable for understanding their interactions with biological targets.

Q5: Are there any known chemical transformations involving Furan-2-carbothioamide?

A5: Interestingly, 1,2,3-thiadiazoles can undergo a ring transformation to yield Furan-2-carbothioamides [, ]. This synthetic route provides an alternative pathway for obtaining these compounds and could potentially be explored further for developing new derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)

![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)